

Kathon 886 impact on non-target aquatic microorganisms

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Compound of Interest					
Compound Name:	Kathon 886				
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An In-depth Technical Guide on the Impact of **Kathon 886** on Non-Target Aquatic Microorganisms

Introduction

Kathon 886 is a high-performance, broad-spectrum antimicrobial agent widely used in industrial applications, such as metalworking fluids and water treatment, to control the growth of bacteria, fungi, and algae.[1] Its efficacy stems from its active ingredients, a synergistic combination of two isothiazolinones: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1][2] A typical formulation of **Kathon 886** MW contains approximately 10.4% CMIT and 3.7% MIT.[1] While highly effective for its intended purpose, the introduction of **Kathon 886** into aquatic environments, even at low concentrations, warrants a thorough examination of its impact on non-target aquatic microorganisms. This guide provides a detailed overview of its ecotoxicity, mechanism of action, and the experimental protocols used for its evaluation.

Ecotoxicity of Active Ingredients

The active components of **Kathon 886**, CMIT and MIT, are classified as very toxic to aquatic life.[3][4] Acute toxicity values (LC50/EC50) for the most sensitive species are typically between 0.1 and 1 mg/L.[3] However, these compounds are known to biodegrade rapidly in aquatic systems, with metabolites that are 4 to 5 orders of magnitude less toxic, mitigating long-term environmental risk when used properly.[5][6]



Data Presentation: Quantitative Ecotoxicity Data

The following tables summarize the quantitative toxicity data for the active ingredients of **Kathon 886** on various non-target aquatic organisms.

Table 1: Acute and Chronic Ecotoxicity of Kathon 886 Active Ingredients

Active Ingredien t	Test Organism	Species	Duration	Endpoint	Value (mg/L)	Test Guideline
5-Chloro-2- methyl-4- isothiazolin -3-one (CMIT)	Fish	Oncorhync hus mykiss (Rainbow Trout)	96 hours	LC50	0.19	OECD Test Guideline[3]
5-Chloro-2- methyl-4- isothiazolin -3-one (CMIT)	Aquatic Invertebrat e	Daphnia magna (Water Flea)	21 days	NOEC (offspring)	0.172	Not Specified[3]
5-Chloro-2- methyl-4- isothiazolin -3-one (CMIT)	Aquatic Invertebrat e	Daphnia magna (Water Flea)	21 days	LOEC (offspring)	0.572	Not Specified[3]
2-Methyl-4- isothiazolin -3-one (MIT)	Fish / Invertebrat es	Most Sensitive Species	Acute	LC50/EC5 0	0.1 - 1.0	Not Specified[3]

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed. LOEC (Lowest Observed



Effect Concentration): The lowest concentration of a substance that has a statistically significant effect.

Table 2: Minimum Inhibitory Concentrations (MIC) of **Kathon 886** Active Ingredients against Non-Target Microorganisms

Microorganism Type	Species	Active Ingredient Conc. (ppm)	Reference
Bacteria	Alcaligenes faecalis	2	[2]
Bacteria	Mycobacterium chelonae	7 - 20	[1][7]
Yeast	Candida albicans	5	[2]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

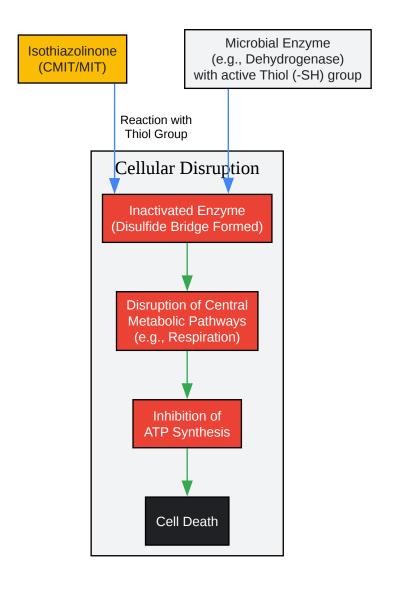
Mechanism of Action

Isothiazolinones employ a two-step mechanism of action against microorganisms. The process begins with a rapid inhibition of microbial growth and key metabolic pathways, which occurs within minutes of contact. This is followed by irreversible cellular damage that leads to a loss of viability over a period of hours.[1][8]

The primary molecular target is the thiol groups found in cellular proteins and smaller molecules like glutathione.[8] The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiols (-SH) on enzymes, particularly dehydrogenase enzymes crucial for cellular respiration and energy generation (e.g., lactate dehydrogenase, NADH dehydrogenase).[8][9] This reaction leads to the formation of a disulfide bond, inactivating the enzyme and disrupting central metabolic pathways such as the Krebs cycle. The ultimate result is the cessation of respiration, inhibition of ATP synthesis, and cell death.[8]

Visualization: Biocidal Mechanism of Action





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Caption: Mechanism of isothiazolinone biocidal activity.

Experimental Protocols

The evaluation of a biocide's impact on aquatic microorganisms follows standardized and rigorous methodologies to ensure data quality and reproducibility. These protocols are often based on guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and adhere to Good Laboratory Practice (GLP).[10]

Aquatic Ecotoxicity Testing (OECD Guideline-Based)



This protocol is designed to determine the acute or chronic toxicity of a substance to aquatic organisms like fish or invertebrates.

- Objective: To calculate key toxicity metrics such as LC50, EC50, or NOEC.
- Test Organisms: Standardized species are used, for example, Rainbow Trout (Oncorhynchus mykiss) for fish toxicity or the water flea (Daphnia magna) for aquatic invertebrate toxicity.[3]
- Methodology:
 - Test Substance Preparation: A series of test concentrations are prepared by diluting the biocide (e.g., Kathon 886) in a defined aqueous medium. A control group with no added biocide is also prepared.
 - Exposure: A set number of test organisms are introduced into vessels containing the different test concentrations and the control.
 - Test Conditions: Environmental conditions such as temperature, pH, and light cycle are strictly controlled throughout the experiment.
 - Duration: The exposure period is defined by the specific test. For acute tests, it is typically 48 hours (invertebrates) or 96 hours (fish). For chronic tests, it can be 21 days or longer to assess reproductive effects.[3]
 - Endpoint Observation: At specified intervals and at the end of the test, key endpoints are measured. For acute tests, this is typically mortality (for LC50) or immobilization (for EC50). For chronic tests, it may include effects on reproduction (e.g., number of offspring) or growth.[3]
 - Data Analysis: Statistical methods are used to analyze the dose-response relationship and calculate the final toxicity values.

Minimum Inhibitory Concentration (MIC) Assay

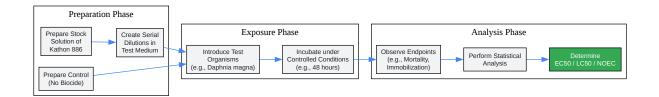
This protocol determines the lowest concentration of a biocide required to inhibit the growth of a specific microorganism.

Objective: To determine the MIC of the biocide against target bacteria or fungi.



- Methodology:[9]
 - Culture Preparation: A 24-hour broth culture of the test bacterium or a fungal spore suspension from a 7-14 day culture is prepared.
 - Serial Dilution: The biocide is serially diluted in a liquid growth medium (e.g., Trypticase Soy Broth) in a series of test tubes or a microtiter plate.
 - Inoculation: Each dilution is inoculated with a standardized amount of the microorganism culture (e.g., a 1:100 inoculation).
 - Incubation: The inoculated tests are incubated under optimal growth conditions. For bacteria, this is typically at 37°C for 2 days. For fungi, it is often at 28-30°C for 7 days.
 - Observation: Following incubation, the tests are visually inspected for microbial growth (indicated by turbidity).
 - MIC Determination: The MIC is recorded as the lowest concentration of the biocide at which no visible growth occurs.

Visualization: Ecotoxicity Experimental Workflow



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Caption: General workflow for an aquatic ecotoxicity test.



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